Silver chlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

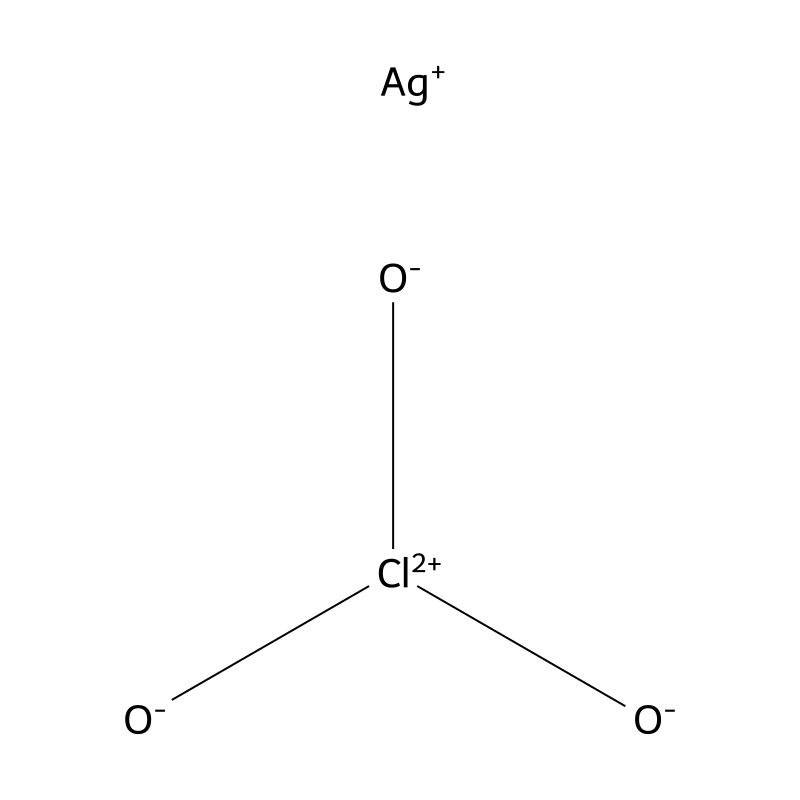

Silver chlorate is an inorganic compound with the chemical formula AgClO3. It appears as a white crystalline solid that is soluble in water and has a molar mass of approximately 191.32 g/mol. The compound crystallizes in a tetragonal crystal system, characterized by a central chlorine atom surrounded by three oxygen atoms in a trigonal planar arrangement, forming the chlorate anion (ClO3-) . Silver cations (Ag+) occupy the space around these anions, contributing to its unique structural properties and solubility .

Silver chlorate is known for its strong oxidizing properties and can decompose upon heating, releasing oxygen gas. This decomposition can occur through various pathways depending on the conditions applied, making it a compound of interest in both chemical and safety contexts .

Silver chlorate is a dangerous substance due to its high sensitivity to shock, friction, and heat. It is classified as a primary explosive and can detonate violently even with minimal contact.

- Toxicity: Silver chlorate is moderately toxic if ingested and can cause gastrointestinal irritation.

- Flammability: Silver chlorate is not flammable on its own but can readily ignite and accelerate the burning of organic materials due to its oxidizing properties.

- Decomposition Reaction:

- Upon gentle heating, silver chlorate decomposes into silver chloride and oxygen:

- Under rapid heating, it can yield elemental silver along with oxygen:

- Upon gentle heating, silver chlorate decomposes into silver chloride and oxygen:

- Double Displacement Reactions:

- Silver chlorate can react with other metal chlorides to form new chlorate salts:

- Silver chlorate can react with other metal chlorides to form new chlorate salts:

Silver chlorate can be synthesized through several methods:

- Double Displacement Reaction:

- The most common method involves reacting silver nitrate with sodium chlorate:

- The most common method involves reacting silver nitrate with sodium chlorate:

- Chlorine Gas Method:

- Bubbling chlorine gas through a suspension of silver oxide also yields silver chlorate:

- Bubbling chlorine gas through a suspension of silver oxide also yields silver chlorate:

- Chloric Acid Reaction:

- Adding chloric acid to silver oxide or silver carbonate can produce silver chlorate:

- With silver oxide:

- With silver oxide:

- Adding chloric acid to silver oxide or silver carbonate can produce silver chlorate:

- Electrochemical Methods:

Silver chlorate finds applications primarily in the field of organic synthesis as an effective oxidizing agent for various organic compounds. It is also utilized in the preparation of other chlorates through double displacement reactions . Due to its explosive nature, it has been studied for potential uses in pyrotechnics and explosives, although safety concerns limit its practical applications .

Interaction studies involving silver chlorate often focus on its reactivity with organic materials and other metal compounds. Its strong oxidizing properties make it reactive with various substrates, leading to combustion or explosive reactions when mixed with flammable materials . Research into its interactions is crucial for understanding safe handling practices and potential applications in synthesis.

Silver chlorate shares similarities with several other metal chlorates, each exhibiting unique properties. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Chlorate | NaClO3 | Commonly used as an herbicide; less sensitive than silver chlorate. |

| Potassium Chlorate | KClO3 | Used in pyrotechnics; more stable than silver chlorate but still an oxidizer. |

| Barium Chlorate | Ba(ClO3)2 | Less soluble; used in similar applications but poses different safety risks. |

| Calcium Chlorate | Ca(ClO3)2 | Used as an oxidizing agent; less reactive than silver chlorate. |

Uniqueness of Silver Chlorate: Silver chlorate is particularly notable for its high sensitivity to shock and friction compared to other metal chlorates, making it a primary explosive under certain conditions . Its ability to decompose rapidly into multiple products upon heating further distinguishes it from similar compounds.

Double Displacement Reactions

The most widely employed method for silver chlorate synthesis involves the double displacement reaction between silver nitrate and sodium chlorate [1] [2]. This metathesis reaction proceeds according to the following equation:

AgNO₃ + NaClO₃ → AgClO₃ + NaNO₃

This reaction represents the foundation of traditional silver chlorate production, utilizing readily available starting materials and straightforward reaction conditions [2]. The process involves combining aqueous solutions of the reactants, followed by cooling to 0°C to promote crystallization of the silver chlorate product [2].

Acid-Base Synthesis Routes

Alternative preparation methods involve the reaction of chloric acid with silver-containing compounds. The reaction with silver oxide proceeds as follows [1]:

2HClO₃ + Ag₂O → 2AgClO₃ + H₂O

Similarly, silver carbonate can be employed:

2HClO₃ + Ag₂CO₃ → 2AgClO₃ + H₂O + CO₂

These methods offer advantages in terms of product purity but are limited by the instability of concentrated chloric acid solutions [1].

Gas-Phase Synthesis

An alternative approach involves bubbling chlorine gas through an aqueous suspension of silver oxide [1]:

Ag₂O + Cl₂ + H₂O → AgClO₃ + AgCl ↓

This method produces hypochlorous acid intermediates that rapidly decompose to form chlorate and chloride species, though the formation of silver chloride as a byproduct reduces overall yield efficiency [1].

Process Parameters and Yields

Traditional precipitation methods typically operate under the following conditions:

| Parameter | Range |

|---|---|

| Silver nitrate concentration | 0.1-1.0 M |

| Sodium chlorate concentration | 0.5-2.0 M |

| Crystallization temperature | 0°C |

| Reaction time | 1-24 hours |

| Typical yield | 80-95% |

The fractional recrystallization process is essential for separating silver chlorate from sodium nitrate byproduct, requiring multiple purification steps to achieve high purity [1].

Electrochemical Synthesis Approaches

Chlorate Electrosynthesis Principles

Electrochemical production of chlorates represents an industrially significant process, primarily developed for sodium and potassium chlorate manufacture [3]. The electrochemical synthesis of silver chlorate follows similar principles but requires specific adaptations for silver-containing systems.

The fundamental electrochemical reactions in chlorate production involve [3]:

Cathode reaction:

2H⁺ + 2e⁻ → H₂

Anode reaction:

2Cl⁻ → Cl₂ + 2e⁻

Solution reactions:

Cl₂ + H₂O ⇌ HClO + HCl

3HClO → HClO₃ + 2HCl

Silver-Specific Electrochemical Considerations

The incorporation of silver into electrochemical chlorate synthesis introduces unique challenges and opportunities. Research has demonstrated that silver electrodes can function as effective electrocatalysts for chlorine evolution reactions [4] [5]. The formation of non-stoichiometric silver halide nanoparticles has been shown to prevent conventional silver chloride precipitation while maintaining catalytic activity [4] [5].

Operating Conditions and Efficiency

Electrochemical chlorate synthesis typically operates under the following conditions [3]:

| Parameter | Value |

|---|---|

| Temperature | 70-80°C |

| Current density | 3-30 A/dm² |

| pH | 6-7 |

| Electrolyte concentration | 100-500 g/L NaCl |

| Current efficiency | 85-90% |

| Residence time | 15 minutes |

The acidification at the electrode surface during electrolysis suppresses oxygen evolution, improving current efficiency for chlorate formation [3]. The formation of chlorate occurs through chemical disproportionation reactions in the bulk solution rather than direct electrochemical oxidation [6].

Advanced Electrode Materials

Recent developments in electrode materials have focused on enhancing chlorate production efficiency. Platinum nanoparticles deposited on fluorinated activated carbon cloth electrodes have shown improved performance for chlorate production [7]. The electrochemical detection of chlorate has been achieved using novel nano-Au/TiO₂NT electrodes, demonstrating the potential for process monitoring and optimization [8].

Novel Microwave-Assisted and Microemulsion Methods

Microwave-Assisted Synthesis Fundamentals

Microwave-assisted synthesis has emerged as a powerful technique for rapid nanoparticle production, offering significant advantages in reaction time and yield [9] [10]. While direct microwave synthesis of silver chlorate has not been extensively documented, the principles established for silver nanoparticle synthesis provide valuable insights for potential applications.

Microwave Synthesis Parameters

Research on microwave-assisted silver nanoparticle synthesis has established optimal conditions [9] [10]:

| Parameter | Optimal Range |

|---|---|

| Temperature | 200-250°C |

| Reaction time | 3-30 minutes |

| Microwave power | 300-600 W |

| Pressure | Elevated (closed system) |

| Yield | 90-100% conversion |

The activation energy for microwave-assisted silver nanoparticle formation has been determined to be approximately 139 kJ/mol, indicating favorable thermodynamic conditions [9].

Microwave Enhancement Mechanisms

Microwave heating provides several advantages over conventional heating methods [9]:

- Rapid and uniform heating throughout the reaction mixture

- Access to elevated temperatures and pressures in closed systems

- Reduction in reaction time by factors of 30 or more

- Improved particle size uniformity and morphology control

Microemulsion Synthesis Approaches

Microemulsion systems offer precise control over nanoparticle size and morphology through confined reaction environments [11] [12]. The synthesis of silver nanoparticles in water-in-oil microemulsions has been extensively studied, providing templates for potential silver chlorate synthesis.

Microemulsion System Components

Typical microemulsion systems for silver compound synthesis include [11] [13]:

| Component | Function | Examples |

|---|---|---|

| Surfactant | Stabilization | Polyvinylpyrrolidone (PVP) |

| Oil phase | Continuous medium | Clove oil, castor oil |

| Aqueous phase | Reactant medium | Silver precursor solutions |

| Co-surfactant | Interface modification | Various alcohols |

Size Control and Morphology

Microemulsion synthesis enables precise control of particle characteristics [11]:

- Particle size range: 10-50 nm

- Narrow size distribution (σ < 2 nm)

- Controlled morphology (spherical, hollow spheres)

- High surface area materials

Reaction Mechanisms in Confined Systems

The microemulsion synthesis mechanism involves [11] [13]:

- Formation of reverse micelles containing reactants

- Inter-micellar collisions and exchange

- Nucleation at liquid-liquid interfaces

- Controlled growth within confined spaces

- Particle stabilization by surfactant layers

Process Optimization and Yields

Microemulsion synthesis parameters significantly influence product characteristics [11] [13]:

| Parameter | Effect | Optimal Range |

|---|---|---|

| Water-to-surfactant ratio | Particle size | 5-15 |

| Reactant concentration | Nucleation rate | 1-10 mM |

| Temperature | Growth kinetics | 0-60°C |

| Reaction time | Particle maturation | 20 hours |

| Typical yield | Overall efficiency | 70-85% |

The extended reaction times in microemulsion systems allow for complete conversion and particle maturation, though overall throughput may be lower than other methods [11].

Synthesis Method Comparison and Applications

The choice of synthesis method depends on specific requirements for purity, yield, particle size, and production scale. Traditional precipitation methods remain favored for laboratory-scale synthesis due to their simplicity and reliability [1] [2]. Electrochemical approaches offer advantages for continuous production and high purity applications [3]. Novel microwave-assisted and microemulsion methods provide opportunities for enhanced control over particle characteristics and rapid synthesis [9] [11].

Crystallographic Analysis and Space Group Determination

Silver chlorate crystallizes in the tetragonal crystal system at room temperature, belonging to the space group I4/m with space group number 87 [1] [2]. The compound exhibits a body-centered tetragonal unit cell structure, which is characteristic of many inorganic chlorate compounds [1] [3]. The tetragonal crystal system is confirmed by multiple crystallographic studies, with the compound displaying white tetragonal crystals as its typical morphological appearance [1] [3] [4].

The space group I4/m indicates that silver chlorate possesses a body-centered tetragonal lattice with inversion symmetry [5] [2]. This space group determination is crucial for understanding the symmetry operations and structural arrangement of the atoms within the unit cell. The crystallographic analysis reveals that the compound undergoes a reversible first-order phase transition at 139°C, transitioning from the tetragonal I4/m space group to a primitive cubic phase at elevated temperatures [2].

Table 1: Crystallographic Parameters of Silver Chlorate

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Crystal System | Tetragonal | Room temperature | [1] [3] [4] |

| Space Group | I4/m | Room temperature | [2] |

| Space Group Number | 87 | Room temperature | [2] |

| Unit Cell Type | Body-centered tetragonal | Room temperature | [1] [2] |

| Lattice Parameter a | 6.681 Å | 145°C | [2] |

| Phase Transition | 139°C (reversible first order) | - | [2] |

| High Temperature Phase | Primitive cubic | >139°C | [2] |

| Density | 4.43 g/cm³ | 25°C | [1] [3] |

The high-temperature phase transformation represents a significant structural change, where the tetragonal symmetry is lost and the compound adopts a primitive cubic structure [2]. This phase transition has been extensively studied using differential scanning calorimetry and X-ray powder diffraction techniques, confirming the temperature-dependent structural modifications [2].

Spectroscopic Identification (Raman, IR, XRD)

Raman Spectroscopy

Room temperature Raman spectroscopy investigations of silver chlorate single crystals have provided comprehensive vibrational assignments [6] [7]. The Raman spectrum analysis enables the identification of all optical phonon modes present in the crystal structure. The spectroscopic studies reveal that the chlorate anion (ClO₃⁻) exhibits characteristic vibrational modes that can be clearly distinguished and assigned in the Raman spectrum [6] [7].

The Raman scattering investigations have successfully separated internal molecular vibrations from lattice modes, providing detailed information about the vibrational dynamics of the chlorate ions within the crystal lattice [6] [7]. The assignment of all optical phonon modes has been accomplished through systematic analysis of the spectral features, contributing to the comprehensive understanding of the vibrational properties of silver chlorate [6] [7].

Infrared Spectroscopy

Infrared spectroscopy studies of silver chlorate have focused on the thermal decomposition behavior and characteristic vibrational bands of the compound [8] [9]. The thermal decomposition of silver chlorate has been extensively investigated using thermogravimetric analysis coupled with infrared spectroscopy and X-ray powder diffraction studies [8] [9].

The infrared spectroscopic analysis reveals characteristic bands associated with the ClO₃⁻ vibrations, which are fundamental for identifying the compound and understanding its molecular structure [10] [8]. The decomposition reaction follows the pathway: AgClO₃ → AgCl + 3/2 O₂, which has been confirmed through infrared spectroscopic monitoring of the decomposition products [8] [9].

Silver chloride, being a decomposition product, exhibits transparency up to 25 μm in the infrared region, making it suitable for infrared spectroscopic applications [11]. This property has been utilized in the development of infrared spectroscopy cells and optical components for deep infrared applications [11].

X-ray Diffraction Analysis

X-ray diffraction studies have been fundamental in determining the crystal structure and phase behavior of silver chlorate [2] [12] [13]. The compound exhibits well-defined diffraction patterns characteristic of the tetragonal crystal system, with specific Miller indices corresponding to the body-centered tetragonal structure [12] [13].

The X-ray diffraction analysis has confirmed the space group determination and provided accurate lattice parameters for the compound [2]. At elevated temperatures, X-ray diffraction studies reveal the structural transformation from the tetragonal phase to the primitive cubic phase, with the lattice constant determined to be 6.681 Å at 145°C [2].

Standard X-ray diffraction powder patterns for silver chlorate have been documented, providing reference data for phase identification and structural characterization [12] [13]. The diffraction patterns are consistent with the tetragonal crystal system and enable precise determination of unit cell parameters and structural features [12] [13].

Table 2: Spectroscopic Characterization Data

| Method | Parameter/Property | Value | Reference |

|---|---|---|---|

| Raman Spectroscopy | Optical Phonon Assignment | All modes assigned | [6] [7] |

| Infrared Spectroscopy | Thermal Decomposition | AgClO₃ → AgCl + 3/2 O₂ | [8] [9] |

| Infrared Spectroscopy | Characteristic Bands | ClO₃⁻ vibrations | [10] [8] |

| Infrared Spectroscopy | Transparency Range | Up to 25 μm (AgCl) | [11] |

| X-ray Diffraction | Crystal System | Tetragonal | [2] [12] [13] |

| X-ray Diffraction | Phase Transition | 139°C | [2] |

| X-ray Diffraction | High-T Lattice Parameter | 6.681 Å | [2] |

Morphological Studies (SEM, TEM Imaging)

Scanning Electron Microscopy Studies

Scanning electron microscopy investigations of silver chlorate and related silver compounds have provided valuable insights into the morphological characteristics and surface features of these materials [14] [15] [16]. The morphological studies reveal that silver chlorate exhibits distinctive crystal morphologies that can be characterized using high-resolution electron microscopy techniques [14] [15].

The crystal morphology of silver chlorate can be influenced by various factors including precipitation conditions, growth modifiers, and the presence of impurities such as iodide ions [15]. Studies have shown that silver chloride crystals, which are closely related to silver chlorate, can exhibit a wide range of morphologies from cubic to tabular forms depending on the specific growth conditions [15].

Silver chlorate morphological studies have utilized field-emission scanning electron microscopy to characterize the surface structure and particle size distribution [14] [17]. The preparation of samples for scanning electron microscopy typically involves careful mounting on conductive substrates and coating with gold or carbon to prevent charging effects during imaging [17].

Transmission Electron Microscopy Analysis

Transmission electron microscopy studies of silver-containing compounds have provided detailed information about the internal structure and crystalline nature of these materials [18] [19]. The TEM investigations reveal that silver compounds can exhibit various morphological features including spherical particles, nanowires, and crystalline structures with well-defined facets [18] [19].

The preparation of silver chlorate samples for transmission electron microscopy requires careful consideration of the sample stability under electron beam irradiation [14] [18]. Studies have shown that silver compounds can undergo structural changes when exposed to electron beam radiation, leading to dynamic crystallization processes that can be monitored in real-time [14].

TEM analysis of silver nanoparticles and related compounds has demonstrated the ability to determine crystal sizes, lattice parameters, and structural defects at the nanoscale level [18] [19]. The electron diffraction patterns obtained from TEM studies provide complementary information to X-ray diffraction data, enabling comprehensive structural characterization [18] [19].

Table 3: Morphological Characterization Parameters

| Technique | Parameter | Application | Reference |

|---|---|---|---|

| SEM | Crystal Morphology | Surface structure analysis | [14] [15] [16] |

| SEM | Particle Size | Nanoscale characterization | [14] [17] |

| SEM | Surface Features | Topographical analysis | [17] [16] |

| TEM | Internal Structure | Crystalline characterization | [18] [19] |

| TEM | Lattice Parameters | Structural analysis | [18] [19] |

| TEM | Electron Diffraction | Phase identification | [18] [19] |

| TEM | Dynamic Processes | Real-time monitoring | [14] |

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant